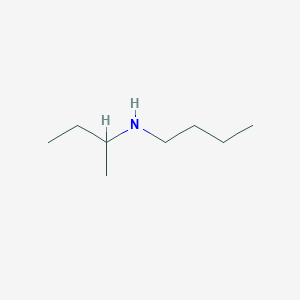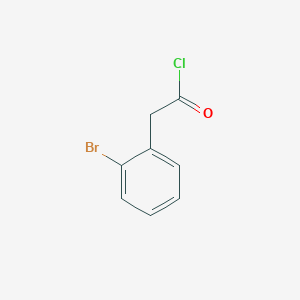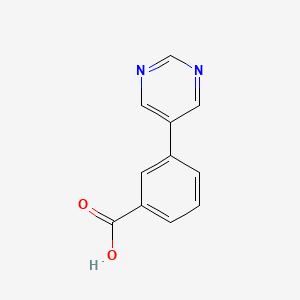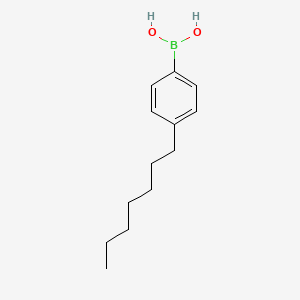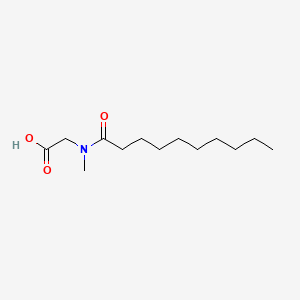
Caproyl sarcosine
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-acyl sarcosines, such as sodium lauroyl sarcosinate, can be achieved through various methods. One approach is the amidocarbonylation reaction using palladium catalysts, which has been shown to produce N-lauroyl sarcosine in excellent yields on a multi-gram scale with advantages such as reusability, decreased process temperature, and low co-catalyst loading . Another method involves the reaction between lauric acid and sodium sarcosine, where factors such as concentration, pH, solvent ratio, and temperature play significant roles in the reaction yield .
Molecular Structure Analysis
The molecular structure of N-acyl sarcosines is characterized by the presence of an N-acyl group attached to the amino acid sarcosine. The structure can be confirmed using spectroscopic methods such as 1H NMR and 13C NMR, which provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule . Infrared spectroscopy can also be used to verify the structure by comparing the obtained spectrum with the standard spectrum of the compound .
Chemical Reactions Analysis
N-acyl sarcosines can participate in various chemical reactions due to their amphiphilic nature. They can form micelles in aqueous solutions, which is a critical property for their function as surfactants. The critical micelle concentration (CMC) is an important parameter that indicates the concentration at which micelles start to form, and it has been measured for sodium lauroyl sarcosinate . Additionally, these compounds can interact with biological membranes, as demonstrated by the permeabilization of baker’s yeast cells with N-lauroyl sarcosine .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-acyl sarcosines are influenced by their amphiphilic structure. They have the ability to reduce surface tension and form micelles, which is essential for their surfactant behavior . The biodegradability and ecotoxicity of these compounds are also important properties, especially for environmental considerations. Studies have shown that certain N-acyl sarcosines demonstrate high biodegradability and low toxicity, making them eco-friendly alternatives to conventional surfactants . The thermal stability of these compounds can be assessed using techniques like thermogravimetric analysis (TGA) .
Aplicaciones Científicas De Investigación
1. Microfluidic Systems for Sarcosine Detection
Caproyl sarcosine has been instrumental in the development of microfluidic systems aimed at isolating sarcosine using modified paramagnetic microparticles. This technology is significant in detecting sarcosine concentrations in prostate cancer patients, as demonstrated in a study that designed a low-cost and rapid microfluidic system based on sarcosine isolation (Zítka et al., 2013).
2. Metabolomic Approach for Cancer Diagnosis
Sarcosine's role in metabolomics, particularly in the context of prostate cancer diagnosis, has been a subject of research. Studies have explored its use as a biomarker, leveraging advanced analytical techniques like GC/MS to evaluate its diagnostic value and its connection with other metabolic biomarkers for prostate cancer (Wu et al., 2011).
3. Therapeutic Potential in Schizophrenia Treatment
This compound's potential in treating schizophrenia has been evaluated through systematic reviews and meta-analyses of randomized controlled trials. These studies have focused on its efficacy and cognitive effects, showing significant improvement in clinical symptoms in schizophrenia patients (Chang et al., 2020).
4. Glutathione Production in Yeast Cells
Research has shown that this compound can induce glutathione accumulation and release from Saccharomyces cerevisiae cells. This highlights its role in enhancing cell permeability and facilitating the production of valuable molecules like glutathione (Rollini et al., 2010).
5. Development of Bioanalytical Tools for Cancer Diagnostics
Studies have explored the development of low-cost bioanalytical tools using sarcosine assays for prostate cancer diagnostics. This includes paper-based microfluidic devices and capillary electrophoresis methods, highlighting sarcosine's role in advancing diagnostic technologies (Mazzu-Nascimento et al., 2016).
6. Investigating Antioxidant Parameters in Cancer Cells
The impact of sarcosine on antioxidant parameters and metallothionein content in prostate cancer cell lines has been a topic of interest. Studies show that sarcosine levels can influence the antioxidant activity in cancer cells, providing insights into its role in cancer cell metabolism (Cernei et al., 2013).
7. Role in Cell Cycle Progression of Metastatic Prostate Cancer
Research has identified sarcosine's effects on cell cycle progression in metastatic models of prostate cancer. Supplementation with sarcosine stimulates proliferation of metastatic prostate cancer cells, emphasizing its potential role in cancer development (Heger et al., 2016).
Direcciones Futuras
The interaction between zwitterionic and amino acid surfactants, such as Caproyl sarcosine, is a promising area of research. These interactions can lead to superior surface activity and the formation of micelle-like aggregates, which can help carry other small molecules, such as drugs, through the skin . This could contribute to the design of complex surfactants .
Mecanismo De Acción
Target of Action
Caproyl sarcosine, also known as N-decanoyl-N-methylglycine, is a derivative of sarcosine . Sarcosine, also known as N-methylglycine, is a metabolite of glycine . Therefore, the primary targets of this compound are likely to be the same as those of sarcosine.
Mode of Action
Sarcosine is an intermediate in the metabolism of choline to glycine . It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . Therefore, this compound might interact with these enzymes and affect their activity.
Biochemical Pathways
Sarcosine, the parent compound of this compound, is involved in the glycine synthesis and degradation pathway . It is an intermediate and byproduct in this pathway . Therefore, this compound might affect this pathway and its downstream effects.
Pharmacokinetics
For instance, N-Lauroyl sarcosine, a similar compound, is known to be a biodegradable anionic surfactant . It is readily metabolized by humans to sarcosine and corresponding fatty acids . Therefore, this compound might have similar properties.
Result of Action
For instance, sarcosine has been shown to up-regulate the expression of genes involved in cell cycle progression . Therefore, this compound might have similar effects.
Action Environment
For instance, the action of N-Lauroyl sarcosine, a similar compound, is known to be concentration, time, and temperature dependent . Therefore, this compound might be influenced by similar environmental factors.
Análisis Bioquímico
Biochemical Properties
Caproyl sarcosine plays a significant role in biochemical reactions, particularly as a surfactant. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit hexokinase, an enzyme involved in glycolysis . It also interacts with membrane proteins, aiding in their solubilization and purification . The nature of these interactions is primarily based on the surfactant properties of this compound, which disrupts lipid bilayers and denatures proteins, making them more accessible for biochemical analysis.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by disrupting cell membranes, leading to cell lysis . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the use of this compound in cell lysis can release intracellular contents, including enzymes and nucleic acids, which can then be analyzed for various biochemical studies . Additionally, this compound’s ability to denature proteins can impact cellular metabolism by inhibiting enzyme activity.
Molecular Mechanism
The molecular mechanism of this compound involves its surfactant properties, which allow it to interact with and disrupt lipid bilayers. This disruption leads to the solubilization of membrane proteins and the denaturation of other proteins . This compound can also inhibit enzymes such as hexokinase by binding to their active sites and preventing substrate binding . These interactions result in changes in gene expression and cellular metabolism, as the disruption of cell membranes and inhibition of enzymes can alter cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is generally stable at room temperature, but its surfactant properties can diminish over time, leading to reduced effectiveness in cell lysis and protein purification . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to this compound can lead to significant changes in cell morphology and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is well-tolerated and can effectively lyse cells and solubilize proteins . At high doses, it can cause toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve effective cell lysis and protein solubilization without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized to glycine by the enzyme sarcosine dehydrogenase . Additionally, glycine-N-methyl transferase generates this compound from glycine . These metabolic pathways are crucial for the regulation of methyl group transfer and the synthesis of various biomolecules, including creatine and purines . This compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria . Its distribution within tissues is influenced by its surfactant properties, which allow it to penetrate lipid bilayers and reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . It can also localize to other organelles, such as the endoplasmic reticulum and lysosomes, depending on the presence of specific targeting signals and post-translational modifications . The activity and function of this compound are influenced by its localization, as it can interact with various biomolecules and disrupt cellular processes in different compartments .
Propiedades
IUPAC Name |
2-[decanoyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-9-10-12(15)14(2)11-13(16)17/h3-11H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERPQJNGDVCXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181211 | |
| Record name | Caproyl sarcosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2671-91-2 | |
| Record name | Caproyl sarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002671912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caproyl sarcosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPROYL SARCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVG45J8Q00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)
![1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1307557.png)

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B1307569.png)
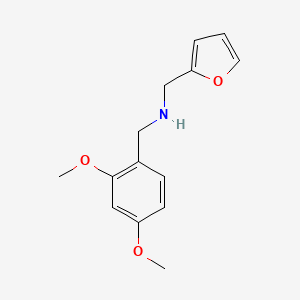
![(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B1307574.png)
